

Role of histamine dihydrochloride in tumor microenvironment

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An In-depth Technical Guide on the Role of **Histamine Dihydrochloride** in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy due to its immunosuppressive nature. A key contributor to this suppression is the accumulation of myeloid-derived suppressor cells (MDSCs), which impair the function of cytotoxic immune cells such as Natural Killer (NK) cells and T cells. **Histamine dihydrochloride** (HDC), a stable salt of histamine, has emerged as a promising immunomodulatory agent that can counteract this suppression. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to the role of HDC in the TME.

HDC's primary mechanism involves the inhibition of NADPH oxidase 2 (NOX2) on MDSCs, which prevents the production of immunosuppressive reactive oxygen species (ROS). This protective effect restores the cytotoxic capabilities of NK cells and T cells, particularly when used in combination with interleukin-2 (IL-2), a potent activator of these immune cells. Clinical trials have demonstrated the efficacy of HDC in combination with IL-2 in improving outcomes for patients with acute myeloid leukemia (AML) and metastatic melanoma. This guide details the signaling pathways involved, presents quantitative clinical trial data in structured tables, and provides step-by-step experimental protocols for assessing the bioactivity of HDC, making

it a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction: The Tumor Microenvironment and Immune Suppression

The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, blood vessels, and immune cells. Far from being a passive bystander, the TME actively contributes to tumor growth, progression, and metastasis. One of the key hallmarks of the TME is its profound immunosuppressive character, which allows cancer cells to evade immune surveillance and destruction. Various cellular and molecular factors within the TME contribute to this immune-suppressive milieu, including regulatory T cells (Tregs), tumor-associated macrophages (TAMs), and, critically, myeloid-derived suppressor cells (MDSCs). These cells create a hostile environment for effector immune cells, such as cytotoxic T lymphocytes (CTLs) and NK cells, thereby limiting the efficacy of immunotherapies.

Histamine Dihydrochloride: A Novel Immunomodulator

Histamine dihydrochloride is the hydrochloride salt of histamine, a biogenic amine with pleiotropic effects on various physiological processes, including immune responses.[1] In the context of cancer, HDC has been investigated for its ability to modulate the immune system to enhance anti-tumor responses.[1] It is approved in Europe for the prevention of relapse in patients with Acute Myeloid Leukemia (AML) in combination with low-dose interleukin-2 (IL-2). [2]

Mechanism of Action: Targeting Myeloid-Derived Suppressor Cells

The Role of MDSCs in Tumor-Mediated Immune Evasion

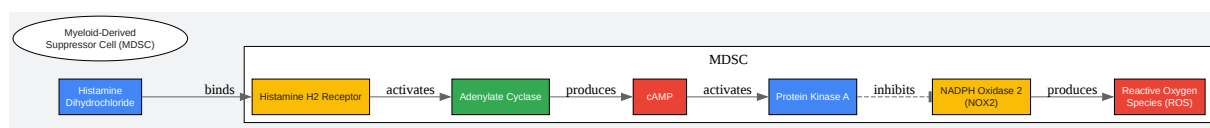
Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells that expand during cancer, inflammation, and infection.[3] In the TME, MDSCs are potent suppressors of both innate and adaptive immunity.[3] They exert their immunosuppressive functions through various mechanisms, including the depletion of amino acids essential for T

cell proliferation (e.g., arginine via arginase-1), the production of inhibitory cytokines, and, most relevant to the action of HDC, the generation of reactive oxygen species (ROS).[4][5]

Histamine Dihydrochloride and the Inhibition of NOX2-Derived Reactive Oxygen Species (ROS)

The primary mechanism by which HDC counteracts MDSC-mediated immunosuppression is through the inhibition of the NADPH oxidase 2 (NOX2) enzyme complex.[3][6] MDSCs produce high levels of ROS, particularly superoxide, via NOX2.[3] These ROS create a state of oxidative stress in the TME that is detrimental to effector immune cells.

Histamine acts as an agonist for the histamine H2 receptor (H2R), which is expressed on the surface of myeloid cells.[7][8] The binding of histamine to H2R initiates a signaling cascade that leads to the inhibition of NOX2 activity and, consequently, a reduction in ROS production by MDSCs.[9][10]



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Figure 1: Signaling pathway of **histamine dihydrochloride** in MDSCs.

Protection of Cytotoxic Lymphocytes (NK Cells and T Cells)

By inhibiting ROS production, HDC protects NK cells and T cells from oxidative stress-induced dysfunction and apoptosis.[9] This allows these cytotoxic lymphocytes to maintain their effector functions, including the recognition and killing of tumor cells. The restoration of NK cell and T cell activity is a critical step in overcoming the immunosuppressive barrier of the TME.

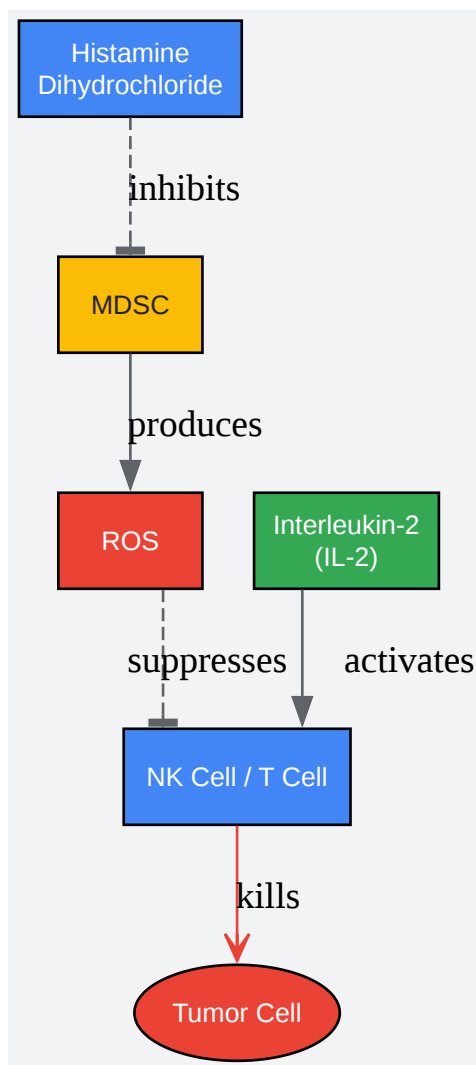
Synergistic Activity with Interleukin-2 (IL-2)

IL-2 Signaling and its Role in Anti-Tumor Immunity

Interleukin-2 is a cytokine that plays a central role in the proliferation and activation of T cells and NK cells.^[11] It binds to the IL-2 receptor (IL-2R) on the surface of these cells, triggering intracellular signaling pathways, primarily the JAK-STAT pathway, which leads to gene expression changes that promote cell survival, proliferation, and cytotoxic activity.^{[12][13]}

The Combined Effect of Histamine Dihydrochloride and IL-2

The combination of HDC and IL-2 has been shown to be synergistic in promoting anti-tumor immunity.^{[9][10]} While IL-2 stimulates the activation and proliferation of NK cells and T cells, HDC creates a more favorable microenvironment for these cells to function by mitigating the suppressive effects of MDSCs.^[9] This dual approach of simultaneously activating effector cells and disarming suppressor cells has proven to be an effective therapeutic strategy.



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Figure 2: Synergistic action of HDC and IL-2.

Preclinical and Clinical Efficacy of Histamine Dihydrochloride

The anti-tumor activity of HDC, particularly in combination with IL-2, has been evaluated in various preclinical models and clinical trials. The most significant clinical data has been generated in acute myeloid leukemia and metastatic melanoma.

Acute Myeloid Leukemia (AML)

A pivotal Phase III clinical trial investigated the efficacy of HDC and IL-2 as post-consolidation therapy in AML patients in complete remission. The study demonstrated a significant improvement in leukemia-free survival (LFS) for patients receiving the combination therapy compared to no treatment.[\[14\]](#)[\[15\]](#)

AML Phase III Trial Outcome	HDC + IL-2	No Treatment (Control)	Hazard Ratio (95% CI)	p-value	Reference
Leukemia- Free Survival (LFS) - All Patients (n=320)	0.71	<0.01	[2] [14] [15]		
3-Year LFS - Patients in CR1 (n=261)	40%	26%	0.69	0.01	[14] [15]

Metastatic Melanoma

In a Phase III trial involving patients with advanced metastatic melanoma, the combination of HDC and IL-2 was compared to IL-2 alone. While a trend towards improved overall survival was observed in the overall population, a statistically significant survival benefit was seen in the subgroup of patients with liver metastases.[\[16\]](#)[\[17\]](#)

Metastatic Melanoma Phase III Trial Outcome	HDC + IL-2	IL-2 Alone	Median Survival	p-value	Reference
Overall Survival - All Patients (n=305)	Trend for improvement	0.125	[16][17]		
Overall Survival - Patients with Liver Metastases (n=129)	283 days vs. 154 days	0.004	[17][18]		

Experimental Protocols for Assessing the Bioactivity of Histamine Dihydrochloride NK Cell-Mediated Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of NK cells (effector cells) to lyse target tumor cells.[19][20]

Materials:

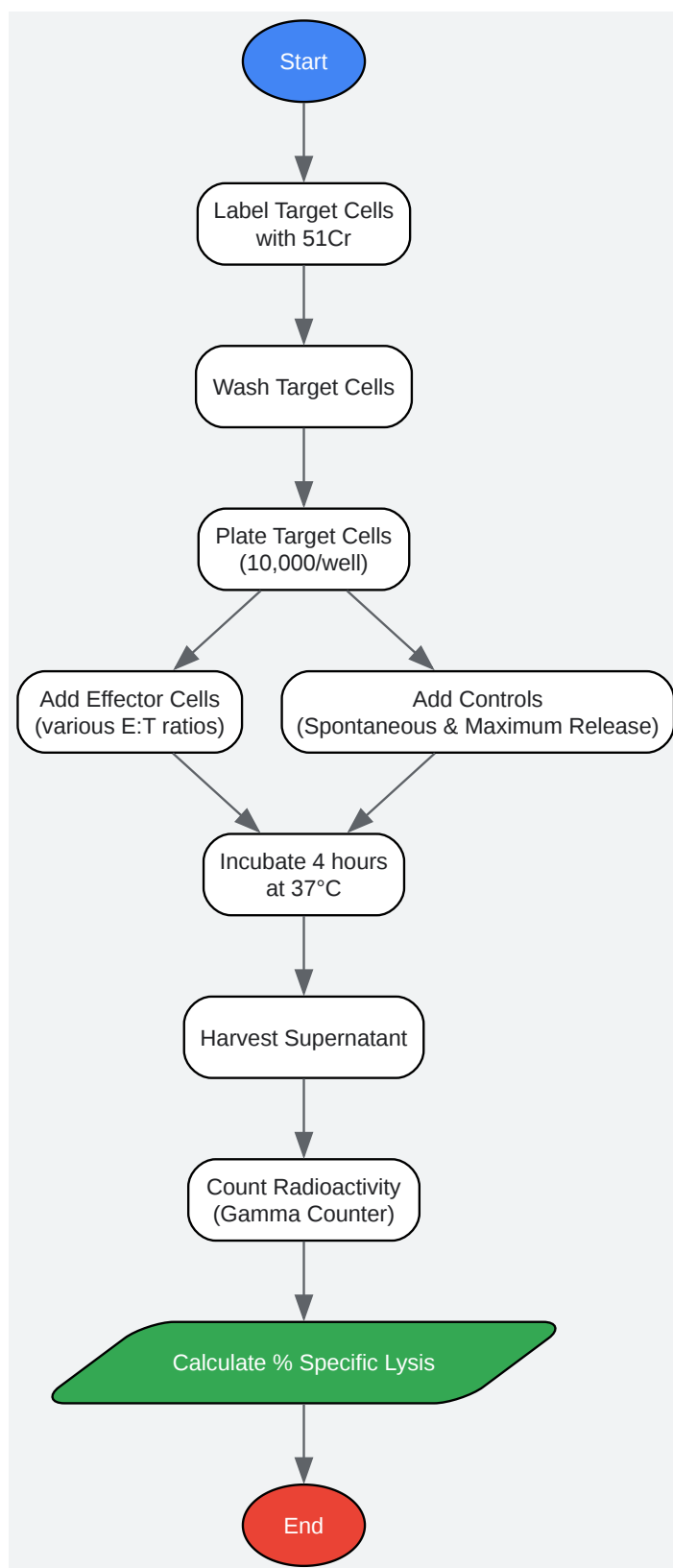
- Effector cells (e.g., peripheral blood mononuclear cells or purified NK cells)
- Target cells (e.g., K562 cell line)
- Chromium-51 (51Cr) as sodium chromate
- Complete RPMI-1640 medium
- Fetal bovine serum (FBS)

- 96-well V-bottom plates
- Triton X-100 (for maximum release control)
- Gamma counter

Protocol:

- Target Cell Labeling:
 - Resuspend target cells at 1×10^6 cells/mL in complete medium.
 - Add 50-100 μCi of ^{51}Cr per 1×10^6 cells.
 - Incubate for 1-2 hours at 37°C , mixing gently every 30 minutes.
 - Wash the labeled target cells three times with complete medium to remove unincorporated ^{51}Cr .
 - Resuspend the cells at a final concentration of 1×10^5 cells/mL.
- Assay Setup:
 - Plate 100 μL of labeled target cells into each well of a 96-well V-bottom plate (10,000 cells/well).
 - Prepare serial dilutions of effector cells to achieve various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
 - Add 100 μL of the effector cell suspension to the appropriate wells.
 - Controls:
 - Spontaneous release: Target cells with 100 μL of medium only.
 - Maximum release: Target cells with 100 μL of 2% Triton X-100.
- Incubation:

- Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.
- Incubate for 4 hours at 37°C in a 5% CO₂ incubator.
- Harvesting and Counting:
 - Centrifuge the plate at 500 x g for 5 minutes.
 - Carefully collect 100 µL of supernatant from each well.
 - Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculation:
 - Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100



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Figure 3: Experimental workflow for NK cell cytotoxicity assay.

Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay (T Cell Proliferation Assay)

This assay measures the ability of MDSCs to suppress the proliferation of T cells.[\[4\]](#)[\[21\]](#)

Materials:

- MDSCs (isolated from tumor-bearing mice or patient samples)
- T cells (e.g., from splenocytes or PBMCs)
- Carboxyfluorescein succinimidyl ester (CFSE)
- Anti-CD3 and anti-CD28 antibodies (for T cell stimulation)
- Complete RPMI-1640 medium
- 96-well round-bottom plates
- Flow cytometer

Protocol:

- T Cell Labeling:
 - Isolate T cells and resuspend at 1×10^7 cells/mL in PBS.
 - Add CFSE to a final concentration of 1-5 μ M and incubate for 10-15 minutes at 37°C.
 - Quench the labeling reaction by adding 5 volumes of ice-cold complete medium.
 - Wash the cells three times with complete medium.
 - Resuspend the labeled T cells at 1×10^6 cells/mL.
- Co-culture Setup:
 - Plate 100 μ L of CFSE-labeled T cells into each well of a 96-well round-bottom plate (100,000 cells/well).

- Add MDSCs at various MDSC-to-T cell ratios (e.g., 1:1, 1:2, 1:4).
- Add anti-CD3/anti-CD28 antibodies to stimulate T cell proliferation.
- Controls:
 - Unstimulated T cells (no anti-CD3/CD28).
 - Stimulated T cells without MDSCs.
- Incubation:
 - Incubate the co-culture for 3-5 days at 37°C in a 5% CO₂ incubator.
- Flow Cytometry Analysis:
 - Harvest the cells from each well.
 - Stain with fluorescently labeled antibodies against T cell markers (e.g., CD4, CD8) if desired.
 - Acquire the cells on a flow cytometer and analyze the CFSE fluorescence in the T cell population. Proliferation is indicated by a stepwise dilution of the CFSE signal.
- Data Analysis:
 - Quantify the percentage of proliferated T cells in each condition.
 - Calculate the percent suppression of T cell proliferation by MDSCs relative to the stimulated T cells without MDSCs control.

In Vivo Tumor Model Efficacy Studies

These studies assess the anti-tumor efficacy of HDC, alone or in combination with other agents, in animal models.^{[6][22]}

General Workflow:

- Tumor Cell Implantation:

- Tumor cells (e.g., B16 melanoma, EL-4 lymphoma) are implanted subcutaneously or intravenously into syngeneic mice.
- Treatment Administration:
 - Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, HDC alone, IL-2 alone, HDC + IL-2).
 - Treatments are administered according to a predefined schedule and route (e.g., subcutaneous injection).
- Monitoring:
 - Tumor growth is monitored regularly by measuring tumor volume.
 - Animal body weight and overall health are also monitored.
- Endpoint Analysis:
 - At the end of the study, tumors are excised and weighed.
 - Tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration and activation).
 - Survival studies can also be conducted.

Conclusion and Future Directions

Histamine dihydrochloride represents a targeted immunotherapeutic approach that addresses a key mechanism of immune evasion in the tumor microenvironment. By inhibiting NOX2-mediated ROS production by MDSCs, HDC protects and restores the function of cytotoxic NK cells and T cells. The synergistic combination with IL-2 has shown clinical benefit in AML and metastatic melanoma. The detailed mechanisms and protocols provided in this guide offer a solid foundation for further research and development in this promising area of cancer immunotherapy.

Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from HDC-based therapies. Additionally, exploring novel combinations of HDC with

other immunotherapies, such as checkpoint inhibitors, could further enhance anti-tumor immunity and improve clinical outcomes for a broader range of cancer types. The continued investigation into the multifaceted roles of histamine and its receptors in the TME will undoubtedly uncover new therapeutic opportunities.

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